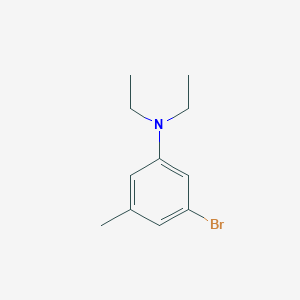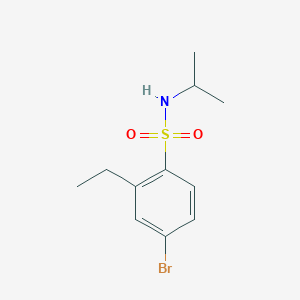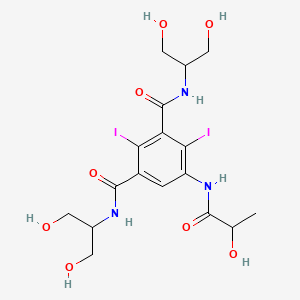
3-Bromo-N,N-diethyl-5-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-N,N-diethyl-5-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a bromine atom, two ethyl groups, and a methyl group attached to the aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N,N-diethyl-5-methylaniline typically involves the bromination of N,N-diethyl-5-methylaniline. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile. The reaction conditions often include heating and stirring to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-N,N-diethyl-5-methylaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often employed.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3-Bromo-N,N-diethyl-5-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Bromo-N,N-diethyl-5-methylaniline involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the ethyl and methyl groups can influence the compound’s hydrophobic interactions. These interactions can affect the compound’s binding affinity and specificity towards its targets, leading to various biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromoaniline: Lacks the ethyl and methyl groups, making it less hydrophobic.
3-Bromo-N,N-dimethylaniline: Contains dimethyl groups instead of diethyl groups, affecting its steric and electronic properties.
3-Bromo-4-methylaniline: Has a different substitution pattern on the aniline ring.
Uniqueness
3-Bromo-N,N-diethyl-5-methylaniline is unique due to the presence of both diethyl and methyl groups, which influence its chemical reactivity and interactions. These groups can enhance the compound’s solubility in organic solvents and its ability to participate in specific chemical reactions.
Eigenschaften
Molekularformel |
C11H16BrN |
|---|---|
Molekulargewicht |
242.16 g/mol |
IUPAC-Name |
3-bromo-N,N-diethyl-5-methylaniline |
InChI |
InChI=1S/C11H16BrN/c1-4-13(5-2)11-7-9(3)6-10(12)8-11/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
TXOFWPDDBCQYJA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC(=CC(=C1)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cis, trans, trans-3,5-Dioxa-bicyclo[5.1.0]octane-8-carboxylic acid ethyl ester](/img/structure/B12084684.png)


![2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine](/img/structure/B12084721.png)
![7-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-amine](/img/structure/B12084723.png)


![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)-3-thienyl]-](/img/structure/B12084739.png)
![2-[2-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B12084749.png)



![Iminomethyl]pentyl]methyl-,1,1-dimethylethyl ester](/img/structure/B12084774.png)
![[8-[2-[4-[Tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12084778.png)
